4-Hydroxy-6-methoxy-2-phenylquinoline
Overview
Description
Adenosine 5’-triphosphate disodium salt hydrate is a nucleotide that plays a crucial role in cellular energy transfer. It consists of an adenine base, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt hydrate can be synthesized through enzymatic or chemical methods. One common method involves the phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. The reaction conditions typically require a buffered aqueous solution and a source of phosphate .
Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt hydrate often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine triphosphate, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-triphosphate disodium salt hydrate undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of adenosine 5’-triphosphate results in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: Adenosine 5’-triphosphate can donate a phosphate group to other molecules, a process catalyzed by kinases.
Oxidation-Reduction: In cellular respiration, adenosine 5’-triphosphate is involved in redox reactions that generate energy.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes such as adenosine triphosphatase.
Phosphorylation: Kinases and substrates requiring phosphorylation.
Oxidation-Reduction: Enzymes like oxidoreductases and electron carriers.
Major Products Formed:
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Phosphorylated substrates.
Oxidation-Reduction: Reduced and oxidized forms of electron carriers.
Scientific Research Applications
Adenosine 5’-triphosphate disodium salt hydrate is widely used in scientific research due to its central role in energy metabolism. Some applications include:
Chemistry: Used as a reagent in biochemical assays to study enzyme kinetics and energy transfer.
Biology: Essential for studying cellular processes such as cell signaling, muscle contraction, and nerve impulse propagation.
Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and heart failure.
Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination
Mechanism of Action
Adenosine 5’-triphosphate disodium salt hydrate stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The energy stored in adenosine 5’-triphosphate is released through hydrolysis, driving various cellular processes. Adenosine 5’-triphosphate also plays a role in the synthesis of nucleic acids and acts as a substrate for kinases involved in cell signaling .
Comparison with Similar Compounds
Adenosine diphosphate: Contains two phosphate groups and is a product of adenosine 5’-triphosphate hydrolysis.
Adenosine monophosphate: Contains one phosphate group and is a further hydrolysis product of adenosine diphosphate.
Guanosine triphosphate: Similar in structure but contains guanine instead of adenine.
Uniqueness: Adenosine 5’-triphosphate disodium salt hydrate is unique due to its role as the primary energy currency in cells. Its ability to store and transfer energy efficiently makes it indispensable for numerous biological processes .
Properties
IUPAC Name |
6-methoxy-2-phenyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBIYVXNYYXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972642 | |
Record name | 6-Methoxy-2-phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57183-50-3, 17282-70-1 | |
Record name | 6-Methoxy-2-phenyl-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057183503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17282-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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